Bienvenue dans la boutique en ligne BenchChem!

trans Latanoprost

Prostaglandin receptor pharmacology FP receptor binding assay Isomer potency comparison

trans-Latanoprost (CAS 1235141-39-5), chemically designated as trans-(15S)-Latanoprost or (5E,15S)-Latanoprost, is a stereochemical and geometric isomer of the anti-glaucoma prodrug latanoprost. This compound is characterized by a trans (E) configuration at the C5-C6 double bond and the (15S) stereochemistry at the 15-hydroxy position, distinguishing it from the active pharmaceutical ingredient (API) latanoprost which possesses a cis (Z) configuration at C5-C6 and (15R) stereochemistry.

Molecular Formula C26H40O5
Molecular Weight 432.61
CAS No. 1235141-39-5
Cat. No. B601915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans Latanoprost
CAS1235141-39-5
Synonyms(5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid 1-methylethyl ester Isoproyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (5E,15S)-Latanoprost
Molecular FormulaC26H40O5
Molecular Weight432.61
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Oil

Structure & Identifiers


Interactive Chemical Structure Model





trans-Latanoprost (CAS 1235141-39-5): Regulatory Impurity Standard for Latanoprost Quality Control


trans-Latanoprost (CAS 1235141-39-5), chemically designated as trans-(15S)-Latanoprost or (5E,15S)-Latanoprost, is a stereochemical and geometric isomer of the anti-glaucoma prodrug latanoprost [1]. This compound is characterized by a trans (E) configuration at the C5-C6 double bond and the (15S) stereochemistry at the 15-hydroxy position, distinguishing it from the active pharmaceutical ingredient (API) latanoprost which possesses a cis (Z) configuration at C5-C6 and (15R) stereochemistry [2]. As a known process-related impurity and potential degradation product formed during synthesis or storage via double bond isomerization, trans-Latanoprost is primarily employed as an analytical reference standard in pharmaceutical quality control (QC), method validation, and Abbreviated New Drug Application (ANDA) submissions [3].

Why Generic trans-Latanoprost (CAS 1235141-39-5) Reference Standards Cannot Be Arbitrarily Substituted


Generic substitution of trans-Latanoprost reference standards is not analytically or regulatorily permissible due to the compound's specific stereochemical identity as the (15S)-trans isomer [1]. This impurity is explicitly defined as Latanoprost EP Impurity F / USP Related Compound A, with a distinct IUPAC designation that separates it from other latanoprost impurities including the (15R)-trans isomer, the 15(S)-cis isomer, and the C11-beta isomer . Regulatory submissions require validated analytical methods capable of baseline resolution between latanoprost and this specific trans-(15S) isomer, with pharmacopoeial monographs mandating quantitation against certified reference materials of defined stereochemical purity [2]. Failure to use the correct trans-(15S) standard risks misidentification of impurity peaks, inaccurate quantitation, and potential ANDA rejection due to inadequate impurity profiling [3].

trans-Latanoprost (CAS 1235141-39-5): Quantitative Differentiation Evidence for Procurement Decisions


FP Receptor Binding Affinity: trans-(15S)-Latanoprost Free Acid vs. Latanoprost Free Acid

The free acid metabolite of 15(S)-latanoprost exhibits approximately 6.7-fold lower binding affinity at the FP prostanoid receptor compared to the active metabolite of the therapeutic API latanoprost . This stereochemical inversion at C15 from (R) in latanoprost to (S) in 15(S)-latanoprost substantially reduces receptor engagement, confirming that the trans-(15S) impurity possesses diminished pharmacological activity relevant to intraocular pressure reduction.

Prostaglandin receptor pharmacology FP receptor binding assay Isomer potency comparison

In Vivo Ocular Hypotensive Efficacy: trans-(15S)-Latanoprost vs. Latanoprost in Non-Human Primates

In normotensive cynomolgus monkeys, a 3 μg dose of 15(S)-latanoprost produced a reduction in intraocular pressure (IOP) of only 1 mmHg, representing minimal efficacy compared to the clinically established IOP-lowering effect of latanoprost which achieves approximately 25-35% IOP reduction at comparable doses . This in vivo data demonstrates that the (15S) stereoisomer is essentially pharmacologically inert with respect to therapeutic IOP lowering.

Ocular pharmacology Intraocular pressure Glaucoma models Non-human primate efficacy

Regulatory Impurity Specification Limits: C15S-Trans Isomer Control in High-Purity Latanoprost Compositions

Patent literature explicitly defines acceptable impurity limits for high-purity latanoprost compositions, specifying that the C15S-Trans isomer of latanoprost (CAS 1235141-39-5) must be controlled to less than 0.05% of the total composition [1]. This specification is distinct from and more stringent than limits for the C15R-Trans isomer (less than 0.03%) and the C15S-Cis isomer (less than 0.03%), reflecting isomer-specific regulatory expectations.

Pharmaceutical impurity control Regulatory specifications Supercritical fluid chromatography purification ANDA quality standards

Typical Occurrence Levels: trans-Latanoprost Impurity Content in Commercial Bulk Drug Product

The trans isomer of latanoprost occurs as a process-related impurity at levels of 2-5% in most commercial preparations of bulk latanoprost drug product . This baseline occurrence range establishes the trans isomer as a significant impurity requiring robust analytical monitoring, as even small variations in synthetic conditions or storage can shift its concentration within or beyond this typical window.

Pharmaceutical impurity profiling Bulk drug substance analysis Process-related impurities Isomerization during synthesis

Chromatographic Resolution: Baseline Separation of trans-Latanoprost from API and Other Isomers

A validated normal-phase HPLC method using an NH2 column with heptane-2-propanol-acetonitrile (93:6:1 v/v) mobile phase plus a small amount of water achieves baseline separation of latanoprost from its isomers 15(S)-latanoprost (impurity I) and 5,6-trans-latanoprost (impurity II) [1]. This represents the first published chromatographic method to fully resolve these structurally similar stereoisomers, establishing a critical analytical benchmark for QC laboratories.

HPLC method validation Isomer separation Analytical quality control Pharmacopoeial compliance

Observed Impurity F Levels in Commercial Latanoprost Formulations

Analysis of commercial Xalatan (branded latanoprost ophthalmic solution) batches reveals Impurity F (5,6-trans-latanoprost) content ranging from 2.27% to 2.93% of the latanoprost assay, with total impurity burdens reaching 3.9-4.0% [1]. This data demonstrates that trans-latanoprost constitutes the predominant individual impurity in finished latanoprost formulations, representing approximately 60-75% of the total impurity load.

Pharmaceutical formulation analysis Stability testing Impurity F quantification Commercial product quality

Optimal Application Scenarios for trans-Latanoprost (CAS 1235141-39-5) in Pharmaceutical Development and Quality Control


ANDA Method Validation and Impurity Profiling

Analytical development laboratories preparing Abbreviated New Drug Applications (ANDAs) for generic latanoprost ophthalmic solutions require trans-Latanoprost reference standards to validate HPLC or UPLC methods capable of baseline separation and accurate quantitation of the 5,6-trans impurity [1]. Given that Impurity F constitutes 2.27-2.93% of the drug substance in commercial formulations [2], validated methods must demonstrate specificity, linearity, accuracy, and precision for this analyte to satisfy FDA and EMA requirements for impurity profiling and stability-indicating methodology.

Batch Release Testing and Regulatory Compliance

Quality control units in API manufacturing and finished product formulation facilities employ trans-Latanoprost as a certified reference standard for routine batch release testing against pharmacopoeial monograph specifications [1]. With patent-defined high-purity latanoprost compositions requiring C15S-Trans isomer content below 0.05% [2], QC laboratories must maintain calibrated analytical systems using authentic trans-(15S)-latanoprost standards to verify that each manufactured batch meets this stringent acceptance criterion before commercial distribution.

Forced Degradation and Stability Studies

Pharmaceutical development scientists conducting forced degradation studies on latanoprost formulations utilize trans-Latanoprost to identify and quantify the extent of double bond isomerization under various stress conditions (heat, light, pH extremes) [1]. Since the trans isomer occurs at 2-5% baseline levels in bulk drug product due to process-related formation [2], stability-indicating methods must discriminate between process impurities and degradation products, necessitating authentic trans-Latanoprost for peak identification and system suitability testing throughout the product shelf-life.

Chromatographic Method Development and System Suitability

Analytical chemists developing novel chromatographic methods for latanoprost purity analysis require trans-Latanoprost standards to establish system suitability parameters, including resolution between latanoprost and the 5,6-trans impurity peak [1]. As demonstrated by the validated NH2 column method achieving baseline separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost [2], system suitability solutions prepared with certified trans-Latanoprost enable laboratories to verify column performance, mobile phase composition, and instrument calibration before running critical sample sequences.

Quote Request

Request a Quote for trans Latanoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.